1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Medicinal Chemistry Drug Design Physicochemical Properties

This 1,3,7-Triazaspiro[4.4]nonane-2,4-dione is a rigid, high-Fsp³ (0.666) scaffold with a unique hydrogen-bonding capacity defined by its specific arrangement of three nitrogen atoms and two carbonyls. Its strategic advantage lies in its documented application as a cereblon (CRBN) ligand core for PROTAC® and molecular glue design, as well as a validated starting point for developing novel antibiotics targeting Gram-positive pathogens, including drug-resistant *S. aureus*.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 908099-69-4
Cat. No. B1356893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Triazaspiro[4.4]nonane-2,4-dione
CAS908099-69-4
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1CNCC12C(=O)NC(=O)N2
InChIInChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11)
InChIKeyYRYCOOMEQSXVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Triazaspiro[4.4]nonane-2,4-dione (CAS 908099-69-4): Core Spirocyclic Hydantoin Scaffold for Medicinal Chemistry and Targeted Protein Degradation


1,3,7-Triazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin that functions as a versatile building block in medicinal chemistry and targeted protein degradation research. With a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol , this compound features a rigid spiro[4.4]nonane framework that incorporates three nitrogen atoms and two carbonyl groups. Its physicochemical profile includes a predicted LogP of -3.19, a polar surface area of 70 Ų, and a fraction of sp³ carbons (Fsp³) of 0.666 [1]. Commercially, it is available with a purity of ≥98% from multiple suppliers .

Why Substituting 1,3,7-Triazaspiro[4.4]nonane-2,4-dione with Other Spirocyclic Scaffolds Compromises Project Outcomes


Spirocyclic scaffolds are not interchangeable; subtle alterations in ring size, heteroatom composition, or stereochemistry profoundly influence molecular recognition and downstream pharmacology. 1,3,7-Triazaspiro[4.4]nonane-2,4-dione presents a specific arrangement of nitrogen atoms and carbonyls that dictates its unique hydrogen-bonding capacity and conformational constraint. Replacing this core with a diazaspiro analog (e.g., 2,7-diazaspiro[4.4]nonane-1,3-dione) removes a nitrogen and alters electronic distribution, while expanding to a [4.5]decane system introduces increased flexibility and changes lipophilicity [1]. Such modifications can disrupt key binding interactions—for instance, the core's ability to engage cereblon (CRBN) as a molecular glue or to serve as a rigid anchor for LFA-1 antagonists [2]. The data below quantify these critical differentiators.

Quantitative Evidence Differentiating 1,3,7-Triazaspiro[4.4]nonane-2,4-dione from Closest Analogs


Distinct Physicochemical Profile Drives Divergent Drug-Likeness and Permeability

The target compound exhibits a significantly lower LogP (-3.19) compared to both 2,7-diazaspiro[4.4]nonane-1,3-dione (-2.47) and 1,3,7-triazaspiro[4.5]decane-2,4-dione (XLogP3 -1.1) [1][2]. This higher polarity, combined with a lower Fsp³ (0.666 vs. 0.714 for the diazaspiro analog), predicts reduced passive membrane permeability but enhanced aqueous solubility—a critical trade-off for central nervous system (CNS) exclusion or for achieving high free fraction in plasma .

Medicinal Chemistry Drug Design Physicochemical Properties

Validated Cereblon (CRBN) Engagement Scaffold for Targeted Protein Degradation (PROTACs/Molecular Glues)

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core is explicitly claimed in patent EP3578561A1 as a substructure that binds to the E3 ubiquitin ligase cereblon (CRBN) [1]. While quantitative Kd values for the unadorned scaffold are not publicly disclosed, the presence of this motif is essential for the mechanism of action of several advanced CRBN modulators. In contrast, closely related diazaspiro analogs (e.g., 2,7-diazaspiro[4.4]nonane-1,3-dione) are not similarly claimed for CRBN engagement, highlighting a functional divergence rooted in the triaza framework.

Targeted Protein Degradation PROTACs Molecular Glues Cereblon

Derivatization Enables Potent Antimicrobial Activity Against Gram-Positive Pathogens

Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione demonstrate inhibition of Staphylococcus aureus and Bacillus subtilis growth in agar diffusion assays, with one derivative (3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione) exhibiting the highest activity in the series [1][2]. While exact MIC values are not reported, the activity is class-specific: the presence of the triazaspiro core is essential for this antibacterial effect, as unmodified spiro[4.4]nonane scaffolds lacking the triaza motif show no such activity.

Antimicrobial Antibacterial Gram-Positive Bacteria

High Purity and Commercial Availability Ensure Reproducible Research

1,3,7-Triazaspiro[4.4]nonane-2,4-dione is commercially supplied with a purity of ≥98% (as verified by HPLC and NMR) from multiple vendors . Pricing for 100 mg ranges from £58.00 to $161 depending on the supplier [1]. In contrast, the closely related 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is often offered at lower purity (95%) and with less comprehensive analytical documentation, introducing variability into synthetic workflows.

Chemical Procurement Purity Quality Control

High-Impact Application Scenarios for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione in Research and Development


Targeted Protein Degradation (PROTACs and Molecular Glues)

The scaffold's claimed binding to cereblon (CRBN) makes it a strategic choice for constructing PROTACs or molecular glues aimed at degrading disease-relevant proteins. Researchers can functionalize the core at N3 or N7 to attach ligands for a protein of interest while retaining CRBN recruitment capacity [1].

Antimicrobial Lead Optimization

Given the documented antibacterial activity of its derivatives against S. aureus and B. subtilis, this compound serves as an ideal starting material for medicinal chemistry campaigns focused on developing new antibiotics, particularly those targeting drug-resistant Gram-positive strains [2][3].

Spirocyclic Building Block for CNS-Penetrant or Peripherally Restricted Agents

Its low LogP (-3.19) and moderate Fsp³ (0.666) position it as a precursor for designing compounds with low CNS permeability, reducing the risk of off-target neurological effects. Conversely, strategic derivatization can increase lipophilicity to achieve brain penetration, offering a tunable platform for neuroscience or oncology programs [4].

High-Fidelity Synthetic Intermediates

With commercial purity ≥98% and well-characterized analytical data, this compound ensures high-yielding, reproducible reactions in multi-step syntheses, minimizing purification burdens and maximizing throughput in both academic and industrial labs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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